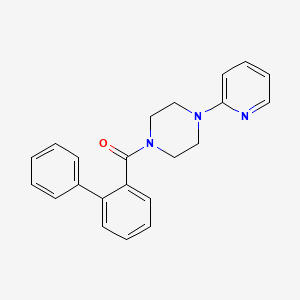

![molecular formula C21H27N5O2 B5540675 9-(5-乙酰基吡啶-2-基)-2-[2-(1H-咪唑-4-基)乙基]-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5540675.png)

9-(5-乙酰基吡啶-2-基)-2-[2-(1H-咪唑-4-基)乙基]-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest often involves intramolecular spirocyclization of substituted pyridines. A notable method entails the in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, facilitated by catalysts like Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, multi-component reactions (MCRs) have been utilized to synthesize functionalized diazaspiro[5.5]undecanes, demonstrating the versatility and complexity of synthetic approaches for such compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes has been extensively studied, revealing the importance of the spirocyclic framework. Crystallographic studies have been conducted to understand the 3D arrangement and interactions within such molecules, highlighting the structural basis for their chemical reactivity and properties (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecanes vary, including spirocyclization, Michael addition, and aminomethylation, showcasing their reactivity towards different synthetic pathways. The versatility in reactions allows for the functionalization and diversification of the core structure for various applications (Islam et al., 2017).

科学研究应用

合成与结构分析

3,9-二氮杂螺[5.5]十一烷衍生物的合成在结构上与本化合物相关,可以通过4-取代吡啶的分子内螺环化有效实现。此方法涉及吡啶环的原位活化,然后分子内加成一个连接的β-二羰基亲核试剂,展示了一种构建复杂螺环骨架的多功能方法 (Parameswarappa & Pigge, 2011)。

催化反应和化合物形成

一项研究展示了一种高效的无催化剂合成含氮螺杂环的方法,包括2,4-二氮杂螺[5.5]十一烷衍生物,通过[5 + 1]双迈克尔加成反应。此方法突出了在不需要催化剂的情况下生成复杂分子结构的可能性,这可能与合成本化合物的衍生物相关 (Aggarwal, Vij, & Khurana, 2014)。

生物活性与应用

对1,9-二氮杂螺[5.5]十一烷类化合物的研究(与本化合物具有相同的核心结构基序)揭示了其治疗各种疾病的可能性,包括肥胖、疼痛、免疫系统、细胞信号传导、心血管和精神疾病。这突出了该结构类别中化合物的广泛治疗应用 (Blanco‐Ania, Heus, & Rutjes, 2017)。

光物理研究

二氮杂螺化合物的な光物理行为(包括与本化合物相关的化合物)已经过研究,揭示了对它们的溶剂化变色分析和光物理性质的见解。此类研究对于理解这些化合物材料科学和光子器件中的潜在应用至关重要 (Aggarwal & Khurana, 2015)。

属性

IUPAC Name |

9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-16(27)17-2-3-19(23-12-17)25-10-7-21(8-11-25)6-4-20(28)26(14-21)9-5-18-13-22-15-24-18/h2-3,12-13,15H,4-11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNHKMALHDKNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(5-Acetylpyridin-2-YL)-2-[2-(1H-imidazol-4-YL)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)